molecular formula C9H8N2O2 B1593061 6-methoxy-1H-indazole-3-carbaldehyde CAS No. 518987-37-6

6-methoxy-1H-indazole-3-carbaldehyde

Cat. No. B1593061
M. Wt: 176.17 g/mol
InChI Key: FURSDLDDYXMLBU-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indazole-3-carbaldehyde (6-MICA) is a heterocyclic compound with a five-membered ring containing a nitrogen atom, a carbon atom, and an oxygen atom. It is a colorless solid with a molecular formula of C7H6NO2. 6-MICA has been studied in the fields of organic chemistry, biochemistry, and pharmacology for its potential applications in various scientific fields.

Scientific Research Applications

  • Field : Synthetic Chemistry
  • Application : Indazole derivatives, including 1H-indazole-3-carbaldehyde, are used as precursors for the synthesis of biologically active structures . They are also used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
  • Methods of Application : The synthesis of indazoles often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves Rh (III)-promoted double C-H activation and C-H/C-H cross coupling .
  • Results or Outcomes : The use of indazole derivatives in MCRs has been shown to be high-yielding, operationally friendly, time- and cost-effective . They are also used in the synthesis of a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

properties

IUPAC Name

6-methoxy-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURSDLDDYXMLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625988
Record name 6-Methoxy-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1H-indazole-3-carbaldehyde

CAS RN

518987-37-6
Record name 6-Methoxy-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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